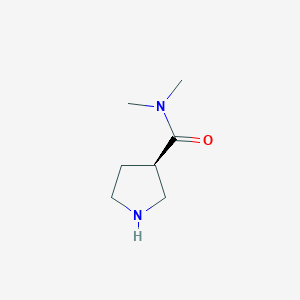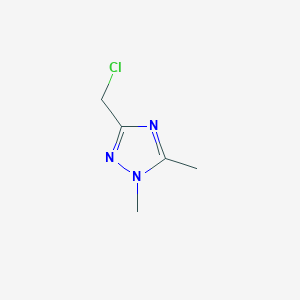![molecular formula C25H28Cl2FN3O2 B1649781 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1048912-74-8](/img/structure/B1649781.png)
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes cyclopentyl, dichlorobenzoyl, piperazino, and fluoro-methylphenyl groups.
Méthodes De Préparation
The synthesis of 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the dichlorobenzoyl group. The final step involves the coupling of the cyclopentyl and fluoro-methylphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine derivatives and acetamide compounds. What sets 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazino]-N-(4-fluorobenzyl)acetamide
- Other piperazine derivatives with different substituents
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
1048912-74-8 |
|---|---|
Formule moléculaire |
C25H28Cl2FN3O2 |
Poids moléculaire |
492.4 |
Nom IUPAC |
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H28Cl2FN3O2/c1-16-6-8-19(15-22(16)28)29-24(32)23(17-4-2-3-5-17)30-10-12-31(13-11-30)25(33)18-7-9-20(26)21(27)14-18/h6-9,14-15,17,23H,2-5,10-13H2,1H3,(H,29,32) |
Clé InChI |
DQTZBBVQCMFNNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2CCCC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(C2CCCC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-Bromophenyl)sulfanyl]acetonitrile](/img/structure/B1649711.png)



![(4Z)-4-[(3,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1649717.png)
![Phenol, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1649718.png)
![3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile](/img/structure/B1649721.png)
